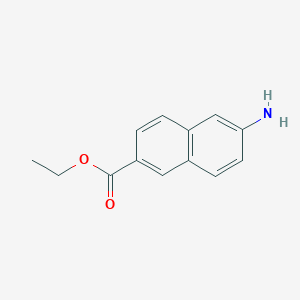

Ethyl 6-amino-2-naphthoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 6-amino-2-naphthoate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

Ethyl 6-amino-2-naphthoate undergoes hydrolysis in aqueous conditions, breaking the ester bond to form 6-amino-2-naphthoic acid. This reaction is catalyzed by acidic or basic conditions and is reversible, depending on the pH.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Ester hydrolysis | Aqueous environment | 6-amino-2-naphthoic acid |

The hydrolysis mechanism involves nucleophilic attack by water on the carbonyl carbon, facilitated by acid/base catalysis. This reaction is fundamental for converting the ester into its carboxylic acid derivative, which has applications in further organic synthesis.

Imine Formation with Aldehydes/Ketones

The amino group at position 6 reacts with aldehydes or ketones to form imine derivatives. This reaction is critical for expanding the compound’s functionalization potential.

| Reaction | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Imine formation | Formalin/paraformaldehyde | Neutral or modified conditions | Corresponding imine derivatives |

Experimental studies show that reactions with methanal (formalin) yield imines, though competing decomposition pathways may occur under prolonged heating. Quantum chemical calculations reveal methanal’s high electrophilicity, which drives imine formation despite its simplicity as an aldehyde .

Functionalization of the Amino Group

The amino group serves as a reactive site for further chemical modifications, including alkylation, acylation, or coupling reactions.

| Reaction | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Alkylation/Acylation | Alkyl halides, acyl chlorides | Basic conditions (e.g., NaOH) | Substituted amino derivatives |

For example, nucleophilic substitution by alkylating agents introduces new substituents at the amino group, enabling the synthesis of diverse biologically active derivatives. Suzuki coupling reactions, though not explicitly detailed for this compound, may also be applicable for functionalization .

Oxidation and Other Reactions

While oxidation reactions are less emphasized in the literature for this specific compound, its structural analogs (e.g., Ethyl 6-amino-1-naphthoate) undergo oxidation of the amino group to nitro derivatives under strong oxidizing agents. Similar reactivity may apply here, though experimental validation is required.

Key Research Findings

-

Imine Stability : Reactions with formalin yield imines, but stability is sensitive to temperature and solvent. DFT calculations confirm methanal’s electrophilic nature, which facilitates imine formation .

-

Synthetic Flexibility : The compound’s aromatic core and reactive amino/ester groups make it a versatile precursor for medicinal chemistry applications .

-

Industrial Scalability : Continuous flow reactors enhance efficiency in esterification processes, aligning with modern synthesis demands.

Eigenschaften

Molekularformel |

C13H13NO2 |

|---|---|

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

ethyl 6-aminonaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2,14H2,1H3 |

InChI-Schlüssel |

ZWODPMKBQPKIIT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.